5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid
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Overview
Description
“5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid” is a biochemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.26 .
Synthesis Analysis
The synthesis of pyrazole compounds often involves a radical addition followed by intramolecular cyclization . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid can afford a pyrazole compound .
Molecular Structure Analysis
The InChI code for “5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid” is 1S/C13H14N2O2/c1-9(2)11-8-12(13(16)17)15(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid” include a molecular weight of 230.26 and a molecular formula of C13H14N2O2 .
Scientific Research Applications
Pyrazoles in Organic Synthesis and Medicinal Chemistry
- Scientific Field : Organic Synthesis and Medicinal Chemistry .
- Application Summary : Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
- Methods of Application : Pyrazoles take part in various synthetic strategies due to their reactivity and structural diversity . Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials .
- Results or Outcomes : The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism and the presence of a multifarious framework, offering versatility for applications in synthetic organic chemistry .
Biological Properties of Pyrazoles
Safety And Hazards
properties
IUPAC Name |
2-phenyl-5-propan-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)11-8-12(13(16)17)15(14-11)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWMPQUUGGLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357198 |
Source
|
Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |
CAS RN |
299165-57-4 |
Source
|
Record name | 5-Isopropyl-2-phenyl-2H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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